molecular formula C12H9F3N2O4 B2817053 Ethyl 3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole-5-carboxylate CAS No. 1258269-03-2

Ethyl 3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B2817053
CAS No.: 1258269-03-2
M. Wt: 302.209
InChI Key: ZXBUAPSNJVMKFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole-5-carboxylate (CAS: 1258269-03-2) is a fluorinated 1,2,4-oxadiazole derivative. Its molecular formula is C₁₂H₉F₃N₂O₄, with a molecular weight of 302.21 g/mol . The compound features a 1,2,4-oxadiazole core substituted at the 3-position with a 4-(trifluoromethoxy)phenyl group and at the 5-position with an ethyl carboxylate ester.

Properties

IUPAC Name

ethyl 3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O4/c1-2-19-11(18)10-16-9(17-21-10)7-3-5-8(6-4-7)20-12(13,14)15/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBUAPSNJVMKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the intermediate 4-(trifluoromethoxy)benzohydrazide. This intermediate is then reacted with ethyl chloroformate in the presence of a base to form the corresponding ethyl carbazate. The final step involves cyclization of the ethyl carbazate with a suitable reagent, such as phosphorus oxychloride, to yield the target oxadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The oxadiazole ring can be involved in oxidation and reduction reactions under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while nucleophilic substitution can introduce various substituents on the phenyl ring.

Scientific Research Applications

Ethyl 3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s activity .

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following compounds exhibit structural similarity to the target molecule, differing primarily in substituents on the phenyl ring or the oxadiazole core:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituent Key Differences Purity/Availability
Ethyl 3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole-5-carboxylate 1258269-03-2 C₁₂H₉F₃N₂O₄ 302.21 4-(trifluoromethoxy)phenyl Reference compound Temporarily out of stock
Ethyl 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate 163719-82-2 C₁₂H₉F₃N₂O₃ 286.21 4-(trifluoromethyl)phenyl -OCF₃ vs. -CF₃ 98%, typically in stock
3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid 478030-57-8 C₁₀H₅F₃N₂O₃ 258.16 Carboxylic acid at C5 Ester vs. carboxylic acid Similarity score: 0.99
Ethyl 3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazole-5-carboxylate 1374849-80-5 C₁₂H₁₂N₂O₅S 296.30 4-(methylsulfonyl)phenyl -SO₂CH₃ vs. -OCF₃ Available (Parchem)
Ethyl 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate 886361-32-6 C₁₂H₉F₃N₂O₃ 286.21 3-(trifluoromethyl)phenyl Substituent position (meta vs. para) Similarity score: 0.90

Substituent Effects on Physicochemical Properties

  • Trifluoromethoxy (-OCF₃) vs. However, -CF₃ (as in CAS 163719-82-2) may confer greater metabolic stability in biological systems .
  • Ester vs. Carboxylic Acid:
    Replacing the ethyl ester (target compound) with a carboxylic acid (CAS 478030-57-8) reduces lipophilicity, which could impact membrane permeability in pharmacological applications .
  • Sulfonyl vs.

Biological Activity

Ethyl 3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound characterized by a trifluoromethoxy group attached to a phenyl ring and an oxadiazole ring. The unique structural features of this compound suggest potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H9F3N2O4
  • IUPAC Name : Ethyl 3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carboxylate
  • CAS Number : 1258269-03-2

The presence of the trifluoromethoxy group enhances the lipophilicity of the compound, which may influence its ability to interact with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The oxadiazole ring can participate in hydrogen bonding with various enzymes or receptors, potentially modulating their activity.
  • Lipophilicity : The trifluoromethoxy group increases the compound's ability to penetrate cell membranes, enhancing its bioavailability.
  • Antimicrobial and Anticancer Properties : Studies have indicated that oxadiazole derivatives exhibit significant antimicrobial and anticancer activities by disrupting cellular processes in target organisms or cells.

Antimicrobial Activity

Research has shown that compounds containing the oxadiazole scaffold possess notable antimicrobial properties. For instance:

  • A study demonstrated that this compound exhibited effective inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of non-fluorinated analogs.
CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli0.25
Ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylateE. coli1.0

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies:

  • A recent investigation into novel oxadiazole derivatives highlighted that compounds similar to this compound showed promising cytotoxic effects against various cancer cell lines.
CompoundCancer Cell LineIC50 (µM)
This compoundHeLa12.5
Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylateHeLa20.0

Study on Anti-Tubercular Activity

A significant study focused on the anti-tubercular properties of oxadiazole derivatives found that compounds with similar structures exhibited potent activity against Mycobacterium tuberculosis. For example:

  • Compounds synthesized with a trifluoromethoxy group demonstrated enhanced efficacy in inhibiting the growth of resistant strains of M. tuberculosis, with some derivatives showing MIC values as low as 0.072 µM .

Clinical Trials and Pharmacokinetics

Ongoing clinical trials are exploring the pharmacokinetic profiles of oxadiazole-based drugs. Early results indicate favorable absorption and metabolic stability for compounds similar to this compound:

ParameterValue
Half-life (t½)19 min
Clearance (CL)69 µL/min/mg

Q & A

Q. What are the common synthetic routes for preparing Ethyl 3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole-5-carboxylate?

The synthesis typically involves cyclocondensation reactions. A standard approach includes reacting a carboxylic acid derivative (e.g., ethyl oxadiazole-5-carboxylate precursor) with a trifluoromethoxy-substituted phenyl amidoxime. Key steps include:

  • Cyclization : Under reflux with activating agents like thionyl chloride or polyphosphoric acid.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve reaction homogeneity .
  • Temperature Control : Maintained between 80–120°C to balance reaction rate and byproduct formation . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity.

Q. How is the compound characterized to confirm structural integrity?

Standard characterization employs:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and trifluoromethoxy group integration.
  • Mass Spectrometry (HRMS) : Confirms molecular ion peak (C₁₂H₉F₃N₂O₃, exact mass: 286.06 g/mol) .
  • X-ray Crystallography (if crystalline): Resolves bond angles and spatial arrangement of the oxadiazole core .

Q. What are the primary applications of this compound in academic research?

The compound serves as:

  • Pharmaceutical Intermediate : Its oxadiazole core is a scaffold for kinase inhibitors or antimicrobial agents.
  • Material Science Building Block : The trifluoromethoxy group enhances thermal stability in polymer synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from:

  • Reagent Purity : Impure amidoxime precursors reduce cyclization efficiency.
  • Reaction Monitoring : Use TLC/HPLC to track intermediate formation and optimize reaction time .
  • Byproduct Analysis : LC-MS identifies side products (e.g., uncyclized intermediates) for process refinement.

Q. What methodological strategies are used to study its interaction with biological targets?

Advanced assays include:

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics to proteins (e.g., serum albumin) .
  • Enzyme Inhibition Assays : Dose-response curves (IC₅₀) for targets like cyclooxygenase-2 or bacterial efflux pumps.
  • Molecular Dynamics Simulations : Predicts binding modes using docking software (AutoDock, Schrödinger) .

Q. How can structural modifications enhance its bioactivity?

SAR-Driven Optimization :

  • Substituent Variation : Replace the trifluoromethoxy group with electron-withdrawing groups (e.g., nitro) to modulate lipophilicity .
  • Ester Hydrolysis : Convert the ethyl ester to a carboxylic acid to improve solubility for in vivo studies .
  • Heterocycle Fusion : Attach triazole or pyridine rings to explore multi-target activity .

Q. What analytical techniques validate its stability under experimental conditions?

  • Forced Degradation Studies : Expose to heat, light, or acidic/basic conditions, then analyze via:
  • HPLC-UV/PDA : Detects degradation products.
  • TGA/DSC : Assesses thermal stability (decomposition onset >200°C typical for oxadiazoles) .
    • Long-Term Storage Stability : Monitor via NMR for ester hydrolysis or oxidation over 6–12 months .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous buffers during biological assays?

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
  • Prodrug Design : Synthesize phosphate or glycoside derivatives for enhanced hydrophilicity .

Q. What computational tools predict its pharmacokinetic properties?

  • ADMET Prediction : SwissADME or ADMETLab estimate logP (∼2.5), bioavailability (∼70%), and CYP450 interactions.
  • Metabolite Identification : Use GLORY or MetaSite to simulate Phase I/II metabolism pathways .

Q. How to design a robust protocol for scaling up synthesis?

  • Flow Chemistry : Continuous reactors minimize exothermic risks and improve reproducibility.
  • Green Chemistry Metrics : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.